molecular formula C22H17ClN4O3 B11418083 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide

Cat. No.: B11418083
M. Wt: 420.8 g/mol
InChI Key: BCJSJAQVIKIWKI-UHFFFAOYSA-N
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Description

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide: CPMP , belongs to the class of indole derivatives. The indole scaffold is an important heterocyclic system found in various synthetic drug molecules. Physically, CPMP is crystalline and colorless, possessing specific odors. Its aromatic nature arises from the 10 π-electrons in its benzenoid nucleus .

Preparation Methods

The synthesis of CPMP involves several steps:

Chemical Reactions Analysis

CPMP can participate in various reactions:

    Oxidation and Reduction: Depending on reaction conditions, CPMP can undergo oxidation or reduction processes.

    Substitution Reactions: It is susceptible to electrophilic substitution due to the delocalization of π-electrons in the indole ring.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used in its transformations.

    Major Products: These reactions yield derivatives of CPMP with modified substituents.

Scientific Research Applications

CPMP’s diverse biological activities make it intriguing for research:

Mechanism of Action

The precise mechanism of CPMP’s effects remains an active area of investigation. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

CPMP’s uniqueness lies in its pyrido[2,3-d]pyrimidin-1-yl structure. Similar compounds include other indole derivatives and pyrimidine-based molecules.

Properties

Molecular Formula

C22H17ClN4O3

Molecular Weight

420.8 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C22H17ClN4O3/c23-16-10-8-15(9-11-16)13-27-21(29)18-7-4-12-24-20(18)26(22(27)30)14-19(28)25-17-5-2-1-3-6-17/h1-12H,13-14H2,(H,25,28)

InChI Key

BCJSJAQVIKIWKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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